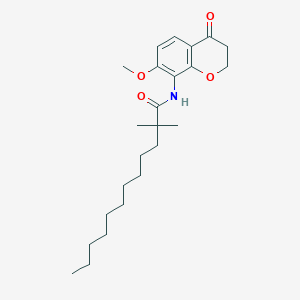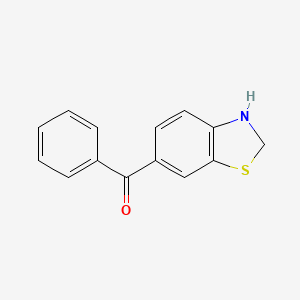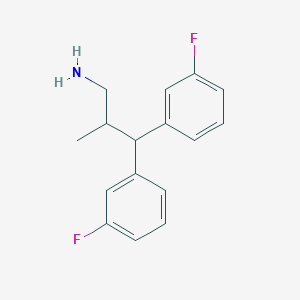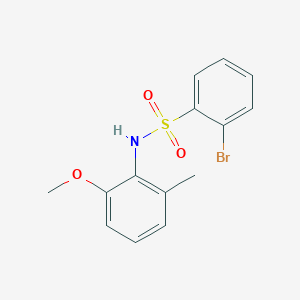![molecular formula C28H31Cl2N3O9 B10837997 (3R)-5-(2,6-dichlorobenzoyl)oxy-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoic acid](/img/structure/B10837997.png)
(3R)-5-(2,6-dichlorobenzoyl)oxy-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
VE-16084 is a compound developed by Vertex Pharmaceuticals, IncCaspase 1 is involved in the maturation of pro-inflammatory cytokines, such as interleukin-1 beta, and plays a role in the inflammatory response .
Vorbereitungsmethoden
The synthesis of VE-16084 involves the use of specific peptidyl inhibitors. One of the synthetic routes includes the preparation of benzyloxycarbonyl-Val-Ala-Asp-(O-Et)-CH2O-dichlorobenzoate, which is then hydrolyzed to produce VE-16084 . The reaction conditions typically involve the use of organic solvents and specific catalysts to facilitate the hydrolysis process. Industrial production methods would likely involve scaling up this synthetic route while ensuring the purity and stability of the compound.
Analyse Chemischer Reaktionen
VE-16084 undergoes various chemical reactions, primarily focusing on its inhibitory activity against caspase 1. The compound can participate in hydrolysis reactions, where it is converted from its precursor form to the active inhibitor . Common reagents used in these reactions include organic solvents and specific hydrolyzing agents. The major product formed from these reactions is the active caspase 1 inhibitor, VE-16084.
Wissenschaftliche Forschungsanwendungen
VE-16084 has been extensively studied for its potential therapeutic applications in treating inflammatory diseases. It has shown efficacy in inhibiting the secretion of interleukin-1 beta in both in vitro and in vivo models . This makes it a promising candidate for the treatment of conditions such as rheumatoid arthritis and other inflammatory disorders. Additionally, its role as a caspase 1 inhibitor has implications in the study of apoptosis and cytokine maturation, making it valuable in both biological and medical research .
Wirkmechanismus
The mechanism of action of VE-16084 involves the inhibition of caspase 1. Caspase 1 is a cysteine protease that processes pro-inflammatory cytokines, such as interleukin-1 beta, into their active forms. By inhibiting caspase 1, VE-16084 prevents the maturation of these cytokines, thereby reducing inflammation . The molecular target of VE-16084 is the active site of caspase 1, where it binds and inhibits the enzyme’s activity.
Vergleich Mit ähnlichen Verbindungen
VE-16084 can be compared to other caspase 1 inhibitors, such as VE-13,045. Both compounds inhibit the activity of caspase 1 and reduce the secretion of interleukin-1 beta . VE-16084 has shown different potency levels in various models, making it unique in its efficacy and application. Other similar compounds include z-VAD-dbc, which also targets caspase 1 but with varying degrees of sensitivity .
If you have any more questions or need further details, feel free to ask!
Eigenschaften
Molekularformel |
C28H31Cl2N3O9 |
|---|---|
Molekulargewicht |
624.5 g/mol |
IUPAC-Name |
(3R)-5-(2,6-dichlorobenzoyl)oxy-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoic acid |
InChI |
InChI=1S/C28H31Cl2N3O9/c1-15(2)24(33-28(40)42-13-17-8-5-4-6-9-17)26(38)31-16(3)25(37)32-20(12-22(35)36)21(34)14-41-27(39)23-18(29)10-7-11-19(23)30/h4-11,15-16,20,24H,12-14H2,1-3H3,(H,31,38)(H,32,37)(H,33,40)(H,35,36)/t16-,20+,24-/m0/s1 |
InChI-Schlüssel |
DFQKZFFVISYVDA-GANZUKCXSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@H](CC(=O)O)C(=O)COC(=O)C1=C(C=CC=C1Cl)Cl)NC(=O)[C@H](C(C)C)NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)COC(=O)C1=C(C=CC=C1Cl)Cl)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-butyl-2-[2'-(2H-tetrazol-5-yl)biphenyl-4-ylmethyl]-1H-indole-3-carboxylic acid](/img/structure/B10837914.png)
![(4aS,8aS)-N,N,6-triethyl-8a-(3-hydroxyphenyl)-3-methyl-4,4a,5,7,8,9-hexahydro-1H-pyrrolo[2,3-g]isoquinoline-2-carboxamide](/img/structure/B10837916.png)
![1-(Thiophen-2-yl)-3-aza-bicyclo[3.1.0]hexane](/img/structure/B10837921.png)

![(3S)-5-Chlorospiro[2,4-dihydro-1H-naphthalene-3,4'-5H-1,3-oxazole]-2'-amine](/img/structure/B10837942.png)

![ethyl (2E)-2-[4-ethyl-4-methyl-6-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]piperidin-2-ylidene]acetate](/img/structure/B10837961.png)


![2-[[(7S)-7-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetic acid](/img/structure/B10837975.png)
![[(3aR,6E,9S,9aR,10R,11aS)-5-hydroxy-9-(methoxymethyl)-9a,11a-dimethyl-1,4,7-trioxo-6-(pyrrolidin-1-ylmethylidene)-2,3,3a,9,10,11-hexahydroindeno[4,5-h]isochromen-10-yl] acetate](/img/structure/B10837979.png)
![8-Chlorospiro[1,2,3,4-tetrahydronaphthalene-2,4''-(4'',5''-dihydro[1,3]oxazole)]-2''-amine](/img/structure/B10837986.png)
![1-[4-(2-Methylpyrrol-1-yl)but-2-ynyl]pyrrolidin-2-one](/img/structure/B10837990.png)
![3-(8-Guanidino-octanoylamino)-N-[2-(4-methoxy-phenyl)-ethyl]-succinamic acid](/img/structure/B10837994.png)